![molecular formula C17H20N2O4S B4181026 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B4181026.png)
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE
Overview
Description
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methylsulfonyl group and an ethanone moiety linked to a naphthyloxy group
Preparation Methods
The synthesis of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions, often using reagents like methanesulfonyl chloride.
Attachment of the Naphthyloxy Group: The naphthyloxy group is attached through etherification reactions, where a naphthol derivative reacts with an appropriate alkylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the methylsulfonyl group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include sulfone derivatives, alcohols, and substituted piperazines.
Scientific Research Applications
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets like enzymes and receptors.
Materials Science: It is investigated for its properties in forming advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the compound’s biological activity.
Comparison with Similar Compounds
1-[4-(METHYLSULFONYL)PIPERAZINO]-2-(1-NAPHTHYLOXY)-1-ETHANONE can be compared with similar compounds such as:
1-(METHYLSULFONYL)PIPERIDIN-4-AMINE: This compound shares the methylsulfonyl group but differs in the ring structure and functional groups.
1-METHYLSULFONYL-PIPERAZINE: Similar in having the piperazine ring and methylsulfonyl group, but lacks the naphthyloxy and ethanone moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methylsulfonylpiperazin-1-yl)-2-naphthalen-1-yloxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-24(21,22)19-11-9-18(10-12-19)17(20)13-23-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPZHNVOUXDKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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